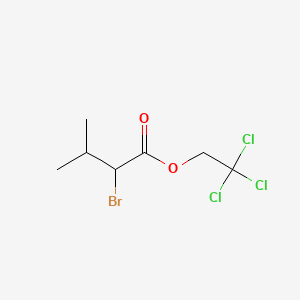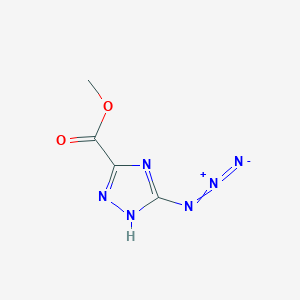
trans-3,4-Dimethylcyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexanone: One common method involves the alkylation of cyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 3,4-dimethylphenol, followed by oxidation to yield trans-3,4-dimethylcyclohexanone.
Industrial Production Methods: Industrial production typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to trans-3,4-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of more complex organic molecules.
Conformational Studies: Its unique structure makes it a subject of interest in conformational analysis and stereochemistry studies.
Biology and Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biological Studies: Its derivatives may be studied for potential biological activity.
Industry:
Fragrance and Flavor Industry: It can be used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It may be used in the production of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of trans-3,4-dimethylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The trans configuration of the methyl groups can influence the steric and electronic properties of the molecule, affecting its reactivity and the outcome of reactions.
Comparación Con Compuestos Similares
- trans-1,2-Dimethylcyclohexanone
- cis-3,4-Dimethylcyclohexanone
- trans-1,3-Dimethylcyclohexanone
Comparison:
- Structural Differences: The position and configuration of the methyl groups differ among these compounds, leading to variations in their physical and chemical properties.
- Reactivity: The trans configuration in trans-3,4-dimethylcyclohexanone can lead to different reactivity patterns compared to its cis counterpart or other positional isomers.
- Applications: While similar compounds may have overlapping applications, the specific configuration of this compound can make it more suitable for certain reactions or applications.
Propiedades
Número CAS |
28023-45-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
ZDCYWXYPRPCJOY-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CCC(=O)C[C@H]1C |
SMILES canónico |
CC1CCC(=O)CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
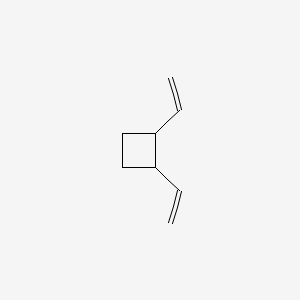

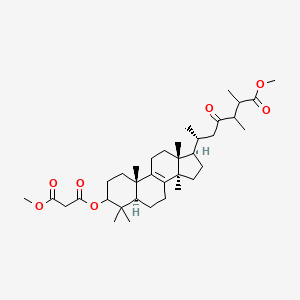

![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

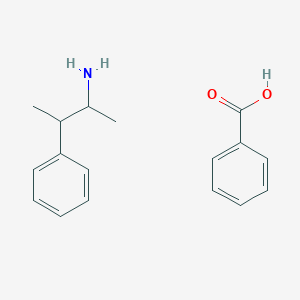
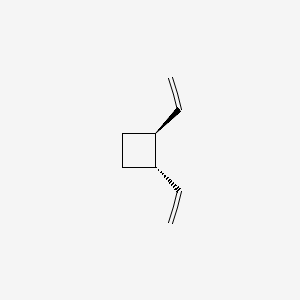
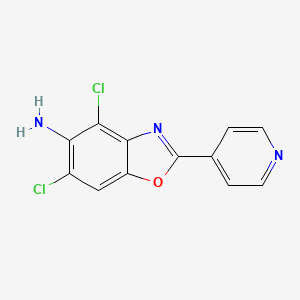
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
